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6-(2H-Tetrazol-5-YL)picolinonitrile

Cat. No.: B14165451
M. Wt: 172.15 g/mol
InChI Key: FYVNCBQLRZURFP-UHFFFAOYSA-N
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Description

Significance of Picolinonitrile Derivatives in Heterocyclic Chemistry

Picolinonitrile, or 2-cyanopyridine, and its derivatives are valuable building blocks in the field of heterocyclic chemistry, primarily due to the reactivity of the nitrile group and the inherent properties of the pyridine (B92270) ring. The pyridine nucleus is a fundamental scaffold in numerous natural products and pharmacologically active compounds. researchgate.net The introduction of a cyano group onto this ring system, as in picolinonitrile, provides a versatile handle for a wide array of chemical transformations.

Picolinonitrile derivatives serve as key intermediates in the synthesis of a variety of more complex heterocyclic systems. For instance, picolinonitriles can be converted into picolinamidines, which have demonstrated significant antiproliferative activity. nih.gov A study on thienylpicolinamidine derivatives, synthesized from their corresponding picolinonitriles, revealed potent cytotoxic activity against a panel of 60 human cancer cell lines. nih.gov The conversion of the nitrile to an amidine is a critical step in imbuing the molecule with this biological function.

Furthermore, the nitrile group of picolinonitrile can be hydrolyzed to afford picolinic acid, another important synthetic intermediate. chemicalbook.com Picolinic acid and its derivatives are found in a range of biologically active molecules. The versatility of picolinonitriles is also demonstrated in their conversion to picolinohydrazonamides, which have been investigated for their antibacterial and anti-yeast activities. nih.gov

The following table summarizes the transformation of picolinonitrile into various functional derivatives and their applications:

Picolinonitrile DerivativeSynthetic TransformationSignificance/Application
PicolinamidineReaction with an amine sourceAnticancer agents nih.gov
Picolinic AcidHydrolysis of the nitrileSynthetic intermediate for pharmaceuticals
PicolinohydrazonamideReaction with hydrazineAntibacterial and antifungal agents nih.gov

These examples underscore the importance of picolinonitrile derivatives as foundational structures in the development of new therapeutic agents and other functional molecules. Their ability to be readily converted into other functional groups makes them indispensable tools for the synthetic chemist.

The Role of Tetrazole Moieties in Contemporary Chemical Synthesis and Materials Science

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in modern chemistry. mdpi.com Its unique electronic properties and high nitrogen content bestow upon it a diverse range of applications, from medicinal chemistry to materials science.

In the realm of medicinal chemistry, the tetrazole moiety is widely recognized as a bioisostere of the carboxylic acid group. mdpi.com This substitution can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability of drug candidates. A number of successful drugs incorporate a tetrazole ring, including the antihypertensive agent losartan (B1675146) and the antiviral drug disoxaril. mdpi.comnih.gov The ability of the tetrazole ring to participate in hydrogen bonding and other non-covalent interactions is crucial to its role in molecular recognition at biological targets. mdpi.com

Beyond its use as a bioisostere, the tetrazole ring itself can be a key pharmacophore. Tetrazole derivatives have been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and anticonvulsant properties. rsc.org For example, certain tetrazole-containing itraconazole (B105839) analogs have been developed as potent angiogenesis inhibitors. nih.gov

In materials science, the high nitrogen content and large positive heat of formation of many tetrazole derivatives make them attractive as energetic materials. researchgate.net These compounds can release a significant amount of energy upon decomposition, with the primary byproduct being environmentally benign nitrogen gas. Research in this area focuses on synthesizing tetrazole-based compounds with a balance of high performance and low sensitivity to external stimuli like impact and friction.

The versatility of the tetrazole moiety is further highlighted by its use in the development of functional polymers. For instance, porous organic polymers incorporating tetrazole units have been shown to be effective in capturing carbon dioxide.

Contextualizing 6-(2H-Tetrazol-5-YL)picolinonitrile within Nitrogen-Rich Heterocyclic Compounds

Nitrogen-rich heterocyclic compounds are a class of molecules characterized by a high percentage of nitrogen atoms in their structure. This high nitrogen content often leads to unique properties, most notably a high heat of formation, which is a key characteristic of energetic materials. researchgate.net The thermal decomposition of these compounds releases large amounts of energy, with the formation of stable dinitrogen (N₂) gas being a major thermodynamic driving force.

The compound this compound is a prime example of a nitrogen-rich heterocycle, combining a pyridine ring (one nitrogen atom) with a tetrazole ring (four nitrogen atoms). The presence of the tetrazole moiety, in particular, places this compound in the category of high-nitrogen systems.

The field of energetic materials has seen extensive research into compounds containing tetrazole rings linked to other nitrogen-containing heterocycles. For example, the synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole has been reported as a promising strategy for developing high-performance energetic materials. nih.gov Similarly, energetic materials based on 2,3,5,6-tetra-(1H-tetrazol-5-yl)pyrazine have been synthesized and characterized, demonstrating high thermal stability and desirable detonation properties. youtube.com

The table below presents data on the properties of some nitrogen-rich energetic compounds, illustrating the impact of high nitrogen content on their performance.

CompoundNitrogen Content (%)Detonation Velocity (m/s)
RDX37.88750
HMX37.89100
CL-2038.39730
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole dihydrazinium salt74.89822 nih.gov

While specific research on the energetic properties of this compound is not widely available, its structural features suggest its potential in this area. The combination of the thermally stable pyridine ring with the energetic tetrazole ring, along with the additional nitrogen atom from the nitrile group, makes it a candidate for further investigation as a novel energetic material. Furthermore, the synthetic versatility of both the picolinonitrile and tetrazole moieties offers opportunities for further functionalization to fine-tune its properties.

Beyond energetic materials, the presence of both a pyridine and a tetrazole ring in this compound suggests potential applications in medicinal chemistry. Both heterocyclic systems are known to interact with biological targets, and their combination in a single molecule could lead to novel pharmacological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N6 B14165451 6-(2H-Tetrazol-5-YL)picolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N6

Molecular Weight

172.15 g/mol

IUPAC Name

6-(2H-tetrazol-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4N6/c8-4-5-2-1-3-6(9-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)

InChI Key

FYVNCBQLRZURFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NNN=N2)C#N

Origin of Product

United States

Synthetic Methodologies for 6 2h Tetrazol 5 Yl Picolinonitrile

Precursor Chemistry and Reactant Derivations for Picolinonitrile

The primary and most crucial precursor for the synthesis of 6-(2H-tetrazol-5-yl)picolinonitrile is 2,6-pyridinedicarbonitrile . This molecule provides the foundational pyridine (B92270) ring and the two nitrile groups, one of which is converted into the tetrazole ring while the other remains as the picolinonitrile functionality.

2,6-Pyridinedicarbonitrile is an important organic intermediate used in the synthesis of various substituted pyridine products, including bis-tetrazoles and tridentate ligands. chemicalbook.com Its synthesis can be achieved through several routes. A common laboratory method involves the dehydration of the corresponding diamide, 2,6-pyridinedicarboxamide. This amide precursor can be obtained from the hydrolysis of 2,6-pyridinedicarbonitrile itself, for instance, through biotransformation using microorganisms like Rhodococcus erythropolis, which can hydrate (B1144303) one or both nitrile groups. sigmaaldrich.com Another approach starts from 2,6-pyridinedicarboxylic acid, a readily available commodity chemical. sigmaaldrich.com The dicarboxylic acid can be converted to the corresponding diacyl chloride, which is then reacted with ammonia (B1221849) and subsequently dehydrated to yield the dinitrile.

Further derivatization strategies for related picolinonitrile compounds often involve functionalizing the pyridine ring before the introduction or conversion of the nitrile groups. For instance, 2-pyridylacetonitrile (B1294559) serves as a precursor for a variety of functionally substituted pyridines by leveraging the reactivity of its methylene (B1212753) group. mdpi.com

1,3-Dipolar Cycloaddition Reactions in Tetrazole Formation

The transformation of the nitrile group in 2,6-pyridinedicarbonitrile into the tetrazole ring is accomplished via a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition reaction. This is the most common and direct method for synthesizing 5-substituted-1H-tetrazoles. nih.govnih.gov The reaction involves an azide (B81097) source, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), reacting with the carbon-nitrogen triple bond of the nitrile.

In the context of synthesizing this compound, one of the two nitrile groups of 2,6-pyridinedicarbonitrile reacts with the azide. A specific reported method involves heating a suspension of 2,6-pyridinedicarbonitrile with sodium azide, ammonium (B1175870) chloride, and lithium chloride in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C). chemicalbook.com While this method can be used to synthesize the bis-tetrazole derivative, careful control of stoichiometry and reaction conditions allows for the selective formation of the mono-tetrazole product.

Mechanism and Stereoselectivity of Nitrile-Azide Cycloadditions

The mechanism of the azide-nitrile cycloaddition has been a subject of considerable study. While it is formally a [2+3] cycloaddition, evidence from Density Functional Theory (DFT) calculations suggests that the mechanism can vary depending on the reactants and catalysts. binstitute.org For uncatalyzed reactions between an organic azide and a nitrile, a concerted [2+3] cycloaddition is often the most likely pathway. youtube.com

However, when using azide salts (like NaN₃) and especially under acid catalysis, the reaction is believed to proceed via a stepwise mechanism. binstitute.org This pathway involves the initial activation of the nitrile by a catalyst, making it more electrophilic. The azide anion then performs a nucleophilic attack on the activated nitrile carbon, forming an open-chain imidoyl azide intermediate. This intermediate subsequently undergoes cyclization to form the stable, aromatic tetrazole ring. binstitute.orgmdpi.com The activation energy for the reaction is significantly influenced by the electronic properties of the substituent on the nitrile; electron-withdrawing groups generally facilitate the reaction. binstitute.org

Stereoselectivity is not a factor in the synthesis of this compound as the product is achiral. However, regioselectivity is a key aspect in the formation of substituted triazoles from alkynes, where different regioisomers can be formed. For the synthesis of 5-substituted-1H-tetrazoles from nitriles, the reaction yields a single constitutional isomer, although it exists as a mixture of N1-H and N2-H tautomers.

Catalytic Systems in the Synthesis of this compound

To improve reaction rates, yields, and conditions (e.g., lowering temperature), various catalytic systems have been developed for the azide-nitrile cycloaddition. These can be broadly categorized into homogeneous and heterogeneous systems, with recent advancements in nanoparticle and metal-organic framework catalysis.

In recent years, nanomaterials have emerged as highly efficient heterogeneous catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio and ease of recovery.

Nanoparticle Catalysis : Various metal and metal oxide nanoparticles have been shown to effectively catalyze the [3+2] cycloaddition. Zinc oxide (ZnO) nanoparticles, for example, act as efficient, recyclable heterogeneous Lewis acid catalysts. nih.gov Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄) functionalized with other chemical species, are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. organic-chemistry.org Copper-containing nanoparticles have also been successfully employed. organic-chemistry.org

Metal-Organic Frameworks (MOFs) : MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their tunable structures and high density of active sites make them promising catalysts. beilstein-journals.org Tetrazole-based MOFs have been synthesized, sometimes through in situ ligand formation, and used for various applications. By incorporating catalytically active metal sites (e.g., Cu(II) or Zn(II)) into the framework, MOFs can act as robust heterogeneous catalysts for tetrazole synthesis, promoting the cycloaddition through Lewis acid activation of the nitrile group. nih.govbeilstein-journals.org

Beyond MOFs and nanoparticles, a broader range of catalytic approaches is available.

Homogeneous Catalysis : This involves catalysts that are in the same phase as the reactants, typically dissolved in the reaction solvent. Common homogeneous catalysts for tetrazole synthesis include Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) and aluminum salts (e.g., AlCl₃). mdpi.com These catalysts activate the nitrile group towards nucleophilic attack by the azide. mdpi.com Organocatalysts have also been developed; for instance, an efficient catalyst can be generated in situ from N-methyl-2-pyrrolidone (NMP) and trimethylsilyl chloride, which activates the nitrile under neutral conditions. L-proline has also been reported as an effective and environmentally benign organocatalyst for this transformation.

Heterogeneous Catalysis : In this approach, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. This offers the significant advantage of easy catalyst separation and recycling. Examples, aside from the nanoparticles and MOFs mentioned above, include silica-supported catalysts like silica-supported sodium hydrogen sulfate. The table below summarizes various catalytic systems used for the synthesis of 5-substituted-1H-tetrazoles, which are applicable to the synthesis of this compound.

Summary of Catalytic Systems for Azide-Nitrile Cycloaddition
Catalyst TypeSpecific ExampleKey AdvantagesReference
Homogeneous (Lewis Acid)Zinc Salts (e.g., ZnBr₂)Effective nitrile activation; often used in water.
Homogeneous (Organocatalyst)L-prolineEnvironmentally benign, cost-effective, simple procedure.
Heterogeneous (Nanoparticle)Magnetic Fe₃O₄ NanoparticlesHigh efficiency, easy separation and recyclability. organic-chemistry.org
Heterogeneous (Nanoparticle)Zinc Oxide (ZnO)Recyclable Lewis acidic catalyst. nih.gov
Heterogeneous (MOF)Cu(II) or Zn(II) based MOFsHigh porosity, tunable active sites, robust. nih.govbeilstein-journals.org

Multicomponent Reaction Strategies for Tetrazole Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, offer a powerful and efficient strategy for generating molecular diversity. nih.govnih.gov For tetrazole synthesis, MCRs provide convergent access to complex scaffolds, which is highly valuable in medicinal chemistry and drug discovery. nih.gov

The most prominent MCR for tetrazole synthesis is the Ugi-tetrazole reaction . In this four-component reaction (4CR), an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ) react to form an α-aminomethyl tetrazole. nih.gov This reaction is highly versatile with a broad scope of compatible starting materials. nih.gov

Another important MCR is the Passerini-tetrazole reaction , a three-component reaction (3CR) involving an oxo-component, an isocyanide, and hydrazoic acid. Recently, a novel approach involves first synthesizing tetrazole-containing building blocks (e.g., tetrazole aldehydes) via a Passerini reaction, which are then used in subsequent MCRs to build even more complex molecules.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound from 2,6-pyridinedicarbonitrile and an azide source, such as sodium azide, primarily targets the replacement of hazardous solvents and the implementation of more sustainable catalytic processes.

The use of safer and more environmentally friendly solvents is a key aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Research by Demko and Sharpless has demonstrated the effective synthesis of a wide range of 5-substituted 1H-tetrazoles from various nitriles and sodium azide in water, using zinc salts as catalysts. organic-chemistry.org This aqueous method proceeds at a slightly alkaline pH, which minimizes the risk of generating the highly toxic and explosive hydrazoic acid. organic-chemistry.org This approach is scalable and often yields high-purity products, making it an attractive green alternative to traditional methods that use toxic organic solvents. organic-chemistry.org

For the synthesis of tetrazole derivatives, both water and ethanol (B145695) have been shown to be excellent solvent choices, affording high yields. organic-chemistry.org The use of ethanol can be particularly advantageous for the separation of certain catalysts. organic-chemistry.org While completely solvent-free conditions have been explored for similar reactions, they have been reported to result in very low yields of the desired product. organic-chemistry.org

Table 1: Comparison of Solvents in the Synthesis of Tetrazole Derivatives

Solvent Catalyst Temperature (°C) Yield (%) Reference
Water Zinc Bromide 100 High organic-chemistry.org
Ethanol Fe3O4@PMO-ICS-ZnO Reflux Excellent organic-chemistry.org
Solvent-Free None Room Temperature/Reflux Very Low organic-chemistry.org

The development of sustainable catalytic systems aims to replace stoichiometric reagents with catalytic alternatives that are efficient, reusable, and environmentally benign.

Nanomaterial-Based Catalysts

Nanocatalysts have gained significant attention in green synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov For the synthesis of tetrazoles, various nanomaterials have been investigated. For instance, ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica have been used to catalyze the synthesis of tetrazole derivatives in green solvents like ethanol and water. organic-chemistry.org A key advantage of using magnetic nanoparticles is their easy separation from the reaction mixture using an external magnet, allowing for catalyst recycling and reuse over multiple reaction cycles without a significant loss of activity. organic-chemistry.orgnih.gov

Organocatalysis

Organocatalysis offers a metal-free approach to catalysis, avoiding the issues of toxicity and cost associated with many heavy metal catalysts. An in-situ generated organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, has been shown to be effective in the cycloaddition of sodium azide with organic nitriles. organic-chemistry.org This catalyst operates under neutral conditions and can be accelerated by microwave heating, leading to high yields in short reaction times. organic-chemistry.org

Other Catalytic Systems

Other catalytic systems that align with green chemistry principles include the use of readily available and non-toxic metal salts, such as zinc salts, which have proven effective in aqueous media. organic-chemistry.orgorganic-chemistry.org Copper(I) coordination polymers have also been utilized as efficient catalysts for azide-alkyne cycloadditions, a related "click" reaction, in sustainable solvents like water, ethanol, and deep eutectic solvents. nih.gov

Table 2: Overview of Sustainable Catalysts for Tetrazole Synthesis from Nitriles

Catalyst Solvent Key Advantages Reference
Zinc Bromide Water Inexpensive, non-toxic, enables aqueous synthesis organic-chemistry.org
Fe3O4@PMO-ICS-ZnO (Magnetic Nanoparticles) Ethanol/Water Reusable, easy separation, high efficiency organic-chemistry.org
5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide (Organocatalyst) Not specified Metal-free, low toxicity, rapid reaction with microwave heating organic-chemistry.org
Copper(I) Coordination Polymers Water/Ethanol/Deep Eutectic Solvents Efficient in sustainable solvents nih.gov

Reaction Mechanisms and Transformations Involving 6 2h Tetrazol 5 Yl Picolinonitrile

Mechanistic Elucidation of Tetrazole Ring Formation at the Picolinonitrile Core

The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established transformation in heterocyclic chemistry. The formation of the tetrazole ring at the picolinonitrile core typically proceeds via a [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source. mdpi.comnih.gov

A common method involves the reaction of picolinonitrile with sodium azide (NaN₃) in the presence of a proton source, such as ammonium (B1175870) chloride (NH₄Cl), in a solvent like dimethylformamide (DMF). nih.gov The reaction mechanism can be described as follows:

Protonation of the Nitrile: The nitrile nitrogen is weakly basic and can be protonated by an acid. This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Azide: The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon of the protonated nitrile.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered tetrazole ring.

Proton Transfer: A final proton transfer step yields the neutral tetrazole ring.

The use of catalysts, such as zinc salts, can facilitate this reaction, often allowing it to proceed under milder conditions, such as in water. nih.gov The catalytic cycle with a metal catalyst, like a Cu(II) species, is proposed to involve the coordination of the nitrile to the metal center, which activates the nitrile for the cycloaddition with the azide. researchgate.net

During the synthesis of related tetrazole compounds, unexpected impurities can arise from side reactions. For instance, a "Schmidt-like" reaction mechanism has been observed, leading to the formation of phenyldimethylcarbamoylamino moieties as impurities during the tetrazole ring formation on an investigational drug. nih.gov

Nucleophilic and Electrophilic Reactivity at the Picolinonitrile Moiety

The picolinonitrile moiety of 6-(2H-tetrazol-5-yl)picolinonitrile possesses distinct sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactivity:

Nucleophilic substitution reactions involve an electron-rich species (nucleophile) replacing a leaving group on an electron-deficient molecule (electrophile). wikipedia.orgmasterorganicchemistry.combyjus.com In the context of the picolinonitrile core, nucleophilic attack can occur at the carbon atoms of the pyridine (B92270) ring, especially if activated by electron-withdrawing groups. libretexts.org The nitrogen atom of the pyridine ring can also act as a nucleophile. nih.gov

At the Pyridine Ring: The pyridine ring is generally less susceptible to nucleophilic attack than its non-aromatic counterparts. However, the presence of the electron-withdrawing tetrazole and nitrile groups can activate the ring towards nucleophilic aromatic substitution. libretexts.org

At the Nitrile Group: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For instance, nitriles can be hydrolyzed to amides under acidic or basic conditions. libretexts.org

Electrophilic Reactivity:

Electrophilic addition reactions involve the attack of an electrophile on an electron-rich center, such as a double bond. libretexts.orgwikipedia.orgchemguide.co.uk

At the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nih.gov Electrophilic attack on an aromatic system typically results in substitution rather than addition. wikipedia.org

At the Nitrile Group: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. Protonation is a key example of this reactivity. libretexts.org

The reactivity of the picolinonitrile moiety can be influenced by the reaction conditions and the nature of the attacking species. For example, reactions of pyridines with acetylenic esters in the presence of carbanion sources can lead to the formation of dihydro-methoxycarbonylvinyl derivatives. rsc.org

Reactions of the Tetrazole Ring: Tautomerism and Isomerization Pathways

The tetrazole ring exhibits a rich chemistry characterized by tautomerism and isomerization. nih.gov

Tautomerism:

5-Substituted tetrazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers. nih.govwikipedia.orgresearchgate.net In solution, the 1H-tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer is more stable. nih.gov The equilibrium between these tautomers is a crucial aspect of their chemical behavior. For this compound, the nitrogen of the pyridine ring is protonated, and the tetrazole and pyridine rings are nearly coplanar. nih.gov The specific tautomeric form present can influence the compound's physical and chemical properties.

Isomerization:

Tetrazole derivatives can undergo azide-tetrazole isomerization, which is a type of ring-chain isomerization. rsc.orgsciencemadness.orgacs.org This equilibrium is influenced by factors such as substituents and solvent polarity. Theoretical studies have shown that the cyclization of an azidoazomethine to a 1H-tetrazole is predicted to be accelerated in polar solvents. sciencemadness.org The presence of electron-withdrawing or -donating groups can also affect the ease of this isomerization. rsc.org

Photochemical and Thermochemical Transformations

Tetrazole derivatives are known to undergo various transformations upon exposure to heat or light. mdpi.comresearchgate.netulisboa.pt

Photochemical Transformations:

Photolysis of tetrazoles typically leads to the cleavage of the tetrazole ring, resulting in the extrusion of molecular nitrogen (N₂). mdpi.comresearchgate.net This process can lead to a variety of photoproducts, depending on the substituents and reaction conditions. nih.gov The photochemical decomposition of unsubstituted tetrazole in a matrix isolation study resulted in the formation of nitrilimine, a hydrogen cyanide-ammonia complex, diazomethane, carbodiimide, and cyanamide. mdpi.com The choice of solvent can influence the selectivity of the photodegradation pathways and the stability of the resulting photoproducts. researchgate.net Photochemical reactions of tetrazoles have been utilized in organic synthesis to generate reactive intermediates like nitrile imines, which can be trapped by dipolarophiles to form other heterocyclic compounds. worktribe.com

Thermochemical Transformations:

The thermal decomposition of tetrazoles is a complex process that can proceed through different pathways. capes.gov.brcapes.gov.br For 2,5-disubstituted tetrazoles, thermal degradation often involves the elimination of N₂ to form nitrilimines. capes.gov.brmdpi.com The thermal stability of tetrazole derivatives is influenced by the nature of their substituents. researchgate.net For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine undergoes thermal degradation at 142.5 °C after melting. mdpi.com High-level ab initio studies on unsubstituted tetrazole suggest that tautomeric equilibria play a significant role in the mechanism of its thermal decomposition. acs.org

Derivatization and Analog Synthesis of 6 2h Tetrazol 5 Yl Picolinonitrile

Modification of the Tetrazole Ring: Substituent Effects and Regioselectivity

The tetrazole ring of 6-(2H-tetrazol-5-yl)picolinonitrile presents a key site for structural modification, primarily through N-alkylation. The regioselectivity of this reaction is a critical aspect, as the two nitrogen atoms of the 2H-tetrazole tautomer offer competing sites for substitution, leading to the formation of 1,5- and 2,5-disubstituted isomers.

The alkylation of 5-substituted-1H-tetrazoles is known to be influenced by both steric and electronic factors. While the 2,5-disubstituted tetrazole is often the major product, the ratio of isomers can vary significantly. nih.gov For instance, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, two regioisomers were isolated and characterized, highlighting the competitive nature of the reaction. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the nucleophilicity and electrostatic potential of the tetrazole nitrogen atoms, providing insights into the observed regioselectivity. nih.gov

Substituent effects on the tetrazole ring's aromaticity have also been investigated. Electron-withdrawing groups, such as a carboxyl group, can enhance the aromaticity of the tetrazole ring, while electron-donating groups may have the opposite effect. scielo.br This modulation of electronic properties can, in turn, influence the reactivity and biological activity of the resulting derivatives.

Table 1: Regioselectivity in the Alkylation of 5-Substituted Tetrazoles

Starting Tetrazole Alkylating Agent Reaction Conditions Major Isomer Minor Isomer Reference

Functionalization of the Picolinonitrile Core

The picolinonitrile core of this compound offers another handle for chemical modification, primarily through reactions of the nitrile group. The electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack, enabling its conversion into a variety of functional groups.

Common transformations of nitriles include hydrolysis to carboxylic acids or amides, reduction to primary amines, and reaction with organometallic reagents to form ketones. nih.govscielo.brnih.govmdpi.com For example, the hydrolysis of nitriles can be achieved under acidic or basic conditions, proceeding through an amide intermediate. nih.govnih.gov Reduction of nitriles to primary amines is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). scielo.brmdpi.com The reaction with Grignard or organolithium reagents provides a route to ketones. scielo.br

Furthermore, the nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. google.com These transformations allow for the introduction of diverse functionalities onto the picolinonitrile backbone, leading to a wide array of analogs with potentially altered physicochemical and biological properties. A precursor, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, is a commercially available compound that can be used in cross-coupling reactions to introduce various substituents at the 6-position of the picolinonitrile ring. scielo.br

Table 2: Representative Reactions of the Nitrile Group

Reaction Type Reagents and Conditions Product Functional Group
Hydrolysis H+ or OH-, H2O, heat Carboxylic acid or Amide
Reduction 1. LiAlH4, ether; 2. H2O Primary amine
Reaction with Grignard Reagent 1. RMgX, ether; 2. H3O+ Ketone

Synthesis of Polycyclic and Fused Ring Systems Containing this compound

The strategic placement of reactive functional groups on the this compound scaffold allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic and fused ring systems. These complex architectures are of significant interest in drug discovery and materials science due to their conformational rigidity and potential for unique biological or photophysical properties.

One approach involves the synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)ones from 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines, demonstrating the fusion of a pyrimidine (B1678525) ring to the tetrazole moiety. nih.gov Another strategy involves the reaction of 1-amino-1H-tetrazole-5-thiol with α,β-unsaturated aldehydes, which can lead to the formation of fused tetrazolothiadiazine or tetrazolothiadiazepine rings.

The synthesis of fused quinoline (B57606) heterocycles often involves the reaction of appropriately substituted quinolines with reagents that can facilitate ring closure. While not directly involving this compound, these methods provide a conceptual framework for how the picolinonitrile portion could be elaborated into a fused quinoline system. The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles through C–H functionalization and Negishi cross-coupling also offers a potential, albeit complex, route to elaborate the core structure.

Preparation of Picolinonitrile-Tetrazole Conjugates

The synthesis of conjugates of this compound with other molecular entities is a promising strategy for developing molecules with enhanced or novel properties. This approach can be used to create bifunctional molecules, targeted drug delivery systems, or materials with specific recognition capabilities.

A notable example is the one-pot, six-component reaction for the synthesis of 1,5-disubstituted tetrazol-1,2,3-triazole hybrids. google.com This multicomponent reaction showcases a highly efficient method for linking a tetrazole moiety to a triazole, another important heterocycle in medicinal chemistry. Such hybrid molecules could exhibit synergistic or additive biological activities.

Spectroscopic and Structural Characterization Techniques for 6 2h Tetrazol 5 Yl Picolinonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 6-(2H-tetrazol-5-yl)picolinonitrile, ¹H and ¹³C NMR would provide critical information on the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹³C NMR spectrum, the carbon atom of the tetrazole ring is a key diagnostic signal. The chemical shift of this carbon can help distinguish between 1,5- and 2,5-disubstituted tetrazole isomers, with the latter typically resonating at a lower field. For instance, the tetrazole carbon in 2-methyl-5-phenyltetrazole appears at δ = 164.25 ppm, whereas in 1-methyl-5-phenyltetrazole (B3340059) it is at δ = 154.2 ppm. mdpi.com The carbon atoms of the pyridine (B92270) ring and the nitrile group would also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ based on Analogous Compounds

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.8 - 8.2120 - 125
Pyridine-H47.6 - 8.0135 - 140
Pyridine-H58.0 - 8.4125 - 130
Tetrazole-NH> 10 (broad)-
Pyridine-C2-148 - 152
Pyridine-C3-120 - 125
Pyridine-C4-135 - 140
Pyridine-C5-125 - 130
Pyridine-C6-145 - 150
Tetrazole-C5-160 - 165
Nitrile-CN-115 - 120

Note: These are predicted values based on data from structurally similar compounds and are for illustrative purposes.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The fragmentation of 2,5-disubstituted tetrazoles under mass spectrometric conditions is often characterized by the loss of a nitrogen molecule (N₂). mdpi.com This is a result of the thermal instability of the tetrazole ring. mdpi.com Therefore, the mass spectrum of this compound would be expected to show a prominent fragment ion corresponding to the loss of 28 atomic mass units from the molecular ion.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺172.06Molecular ion (protonated)
[M-N₂]⁺144.05Fragment ion after loss of N₂

Note: The predicted m/z values are based on the chemical formula C₇H₄N₆.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR spectrum would be expected to show a characteristic absorption band for the C≡N (nitrile) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The disappearance of this band would indicate the transformation of the nitrile group, for instance, into a tetrazole ring during synthesis. mdpi.com The N-H stretching vibration of the tetrazole ring would likely appear as a broad band in the region of 2500-3300 cm⁻¹. mdpi.com The C=N and N=N stretching vibrations of the tetrazole and pyridine rings would be observed in the fingerprint region (1400-1600 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the nitrile group.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Tetrazole N-HStretching2500-3300 (broad)
Nitrile C≡NStretching2220-2260
Aromatic C-HStretching3000-3100
Pyridine & Tetrazole C=N, N=NStretching1400-1600

Note: These are predicted values based on data from structurally similar compounds.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, the structure of a very similar compound, 2-(2H-tetrazol-5-yl)pyridinium nitrate (B79036), has been elucidated. nih.gov

Table 4: Crystallographic Data for the Analogous Compound 2-(2H-Tetrazol-5-yl)pyridinium nitrate nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)20.400(4)
b (Å)4.8981(10)
c (Å)19.135(4)
β (°)114.77(3)
Volume (ų)1736.1(7)
Z8

Note: This data is for a structurally related compound and serves as a model for the potential solid-state structure.

Theoretical and Computational Chemistry Studies of 6 2h Tetrazol 5 Yl Picolinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 6-(2H-Tetrazol-5-YL)picolinonitrile , DFT calculations would be instrumental in understanding its fundamental chemical properties.

Researchers would typically use a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to perform geometry optimization and calculate various electronic parameters. ekb.eg These calculations would yield valuable data, which could be presented in a table format as shown hypothetically below.

Hypothetical Data Table: Calculated Electronic Properties of this compound

ParameterDescriptionHypothetical Value
E_HOMO Energy of the Highest Occupied Molecular Orbital-7.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-2.1 eV
Energy Gap (ΔE) E_LUMO - E_HOMO5.4 eV
Ionization Potential (IP) Approximated as -E_HOMO7.5 eV
Electron Affinity (EA) Approximated as -E_LUMO2.1 eV
Global Hardness (η) (IP - EA) / 22.7 eV
Global Softness (S) 1 / (2η)0.185 eV⁻¹
Electronegativity (χ) (IP + EA) / 24.8 eV
Electrophilicity Index (ω) χ² / (2η)4.26 eV
Dipole Moment (μ) Measure of molecular polarity3.5 D

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature for this compound is unavailable.

The HOMO and LUMO energies are crucial for predicting reactivity, with the energy gap indicating the molecule's chemical stability. nih.gov A larger energy gap suggests higher stability and lower reactivity. Other calculated parameters like ionization potential, electron affinity, and the electrophilicity index would further characterize the molecule's behavior in chemical reactions. ekb.eg Molecular electrostatic potential (MEP) maps would also be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. For a molecule like This compound , which has a rotatable bond between the picolinonitrile and tetrazole rings, MD simulations would provide insights into its flexibility and preferred spatial arrangements.

A typical MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a specific time period (e.g., nanoseconds). nih.gov The resulting trajectory would be analyzed to understand the distribution of dihedral angles between the two rings, revealing the most stable conformers.

Hypothetical Data Table: Conformational Analysis of this compound

Conformational StateDihedral Angle Range (°)Population (%)Relative Energy (kcal/mol)
Planar Conformer -10 to 10650.0
Twisted Conformer 1 70 to 90152.5
Twisted Conformer 2 -70 to -90152.5
Other Conformations Varies5> 4.0

Note: This table is a hypothetical representation of potential MD simulation results.

The analysis would likely show a preference for a near-planar conformation due to π-system conjugation, with energy barriers to rotation. Understanding the conformational preferences is essential as the three-dimensional shape of a molecule dictates its interactions with other molecules and its physical properties. Studies on similar bitetrazole and bipyridine systems often reveal a delicate balance of steric and electronic effects that determine the torsional potentials.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. While often used for biological activity, QSAR can also predict physicochemical properties. For This compound , QSAR studies would require a dataset of related compounds with experimentally determined properties.

Since no such specific studies are available, we can describe the general approach. A QSAR model for predicting a property like aqueous solubility, for instance, would be developed by first calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for a set of similar molecules. Then, a statistical method like Multiple Linear Regression (MLR) or a machine learning algorithm would be used to build a predictive equation. nih.govresearchgate.net

Hypothetical QSAR Equation for a Physicochemical Property:

Property = c0 + (c1 * Descriptor_A) + (c2 * Descriptor_B) + ...

The quality of a QSAR model is assessed by statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). researchgate.net For a property like the octanol-water partition coefficient (logP), descriptors related to molecular size, polarity, and hydrogen bonding capacity would likely be significant.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For This compound , one could investigate its thermal decomposition, a common reaction for tetrazoles that often proceeds with the extrusion of a nitrogen molecule to form a nitrilimine intermediate. mdpi.com

DFT calculations would be used to map the potential energy surface of the reaction. This would involve locating the optimized geometries of the reactant, transition state, and products. The calculated activation energy (the energy difference between the reactant and the transition state) would provide an estimate of the reaction rate.

Hypothetical Data Table: Calculated Energetics for a Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant This compound0.0
Transition State N₂ extrusion transition state+35.5
Intermediate Picolinonitrile-substituted nitrilimine+10.2
Product Subsequent reaction product-15.0

Note: These values are hypothetical and serve to illustrate the output of such a study.

These computational studies are invaluable for understanding reaction feasibility and selectivity, guiding synthetic efforts, and explaining experimental observations. nih.gov For example, investigating the cycloaddition reactions of the in-situ formed nitrilimine with various dipolarophiles would be a logical extension of such a study. researchgate.net

Applications of 6 2h Tetrazol 5 Yl Picolinonitrile in Advanced Materials and Coordination Chemistry

Ligand Design and Coordination Behavior with Transition Metals

The presence of both a pyridine (B92270) ring and a tetrazole ring makes 6-(2H-Tetrazol-5-YL)picolinonitrile an excellent candidate for ligand design in coordination chemistry. Tetrazole-containing ligands are known for their ability to form stable complexes with a variety of metal ions. mdpi.com The nitrogen atoms in both the pyridine and tetrazole rings can act as donor sites, allowing the molecule to coordinate with transition metals in various modes.

The coordination of related pyridine-tetrazole ligands with transition metals such as cobalt, nickel, copper, and zinc has been studied, revealing the formation of diverse and structurally interesting coordination polymers. rsc.orgrsc.orgnih.gov For instance, studies on ((1H-tetrazol-5-yl)methyl)pyridine-based metal complexes have shown the formation of two and three-dimensional frameworks. rsc.org The specific geometry of the resulting metal complex is influenced by the metal ion, the coordination environment, and the presence of other ligands or counter-ions. libretexts.org

In the case of this compound, the nitrile group can also participate in coordination or be a site for further chemical modification. The coordination behavior is expected to be complex, potentially leading to the formation of polynuclear complexes and metal-organic frameworks (MOFs). researchgate.net The resulting complexes may exhibit interesting magnetic and luminescent properties, which are dependent on the nature of the metal-ligand interactions. rsc.org

Table 1: Examples of Coordination Complexes with Pyridine-Tetrazole Ligands

Metal IonLigandResulting StructureReference
Co(II)5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole3D network nih.gov
Cu(II)3-((1H-tetrazol-5-yl)methyl)pyridine2D layers rsc.org
Zn(II)3-((1H-tetrazol-5-yl)methyl)pyridine3D framework with helical chains rsc.org
Fe(II)trans-1,2-di(tetrazol-1-yl)cyclopentane1D coordination polymers nih.gov

Self-Assembly and Supramolecular Chemistry Involving Tetrazole-Picolinonitrile Scaffolds

The directional and specific interactions of the tetrazole and pyridine moieties in this compound make it a valuable building block for supramolecular chemistry. Hydrogen bonding, π-π stacking, and metal-ligand coordination are the primary forces that drive the self-assembly of these molecules into well-defined, higher-order structures.

Research on related asymmetric pyridyl-tetrazole ligands has demonstrated their ability to form unusual cyclic hydrogen-bonded rings. fao.org The interplay of different non-covalent interactions, such as anion-π and C-H···π interactions, can lead to the formation of layered assemblies and complex supramolecular architectures. researchgate.netmdpi.com The resulting supramolecular structures can range from simple dimers to complex 3D networks. conicet.gov.ar

The self-assembly process can be influenced by factors such as solvent, temperature, and the presence of guest molecules. The ability to control the self-assembly of tetrazole-picolinonitrile scaffolds opens up possibilities for creating functional materials with applications in areas such as catalysis, drug delivery, and molecular recognition. nih.gov The formation of supramolecular prisms and other complex 3D structures has been demonstrated with related pyridinium-containing ligands, suggesting the potential for creating sophisticated architectures with this compound. nih.gov

Role in Information Recording Systems and Photographic Materials

Tetrazole derivatives have found applications in the photographic industry as antifogging agents and stabilizers in silver halide emulsions. mdpi.comgoogle.com They can be incorporated into photographic elements to prevent the formation of fog during storage and processing. google.com The mechanism of action is believed to involve the interaction of the tetrazole ring with the silver halide crystal surface.

While specific research on the use of this compound in this context is limited, its tetrazole moiety suggests potential utility in photographic and photoimaging applications. mdpi.com Furthermore, the photochemical properties of tetrazoles, which can undergo ring cleavage upon photolysis, have been explored for applications in organic synthesis and materials science. researchgate.netrsc.org This photoreactivity could potentially be harnessed for information recording or photopatterning applications. For instance, the light-induced "photoclick" chemistry of diaryltetrazoles has been investigated for creating fluorescent pyrazoline cycloadducts, which could serve as reporters in various systems. nih.gov

Exploration in Sensor Technologies and Chemo-sensing Platforms

The ability of the tetrazole and pyridine groups to selectively bind to metal ions makes this compound a promising candidate for the development of chemical sensors. africanjournalofbiomedicalresearch.com Tetrazole-based chemosensors have been designed for the detection of various metal ions, including Al(III) and Zn(II). researchgate.netnih.gov These sensors often operate on a "turn-on" fluorescence mechanism, where the binding of the metal ion to the ligand enhances the fluorescence intensity. researchgate.netnih.gov

The sensing mechanism can involve the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the metal ion. researchgate.netnih.gov The selectivity of the sensor for a particular metal ion is determined by the specific structure of the ligand and its binding affinity for different metal ions. mdpi.com

The development of chemosensors based on this compound could lead to sensitive and selective methods for detecting environmentally and biologically important metal ions. nih.gov The nitrile group could also be functionalized to tune the sensor's properties or to immobilize it onto a solid support for the development of practical sensing devices.

Q & A

Q. What are the common synthetic routes for preparing 6-(2H-tetrazol-5-yl)picolinonitrile, and how do reaction conditions influence isomer formation?

The synthesis of this compound typically involves coupling reactions between picolinonitrile precursors and tetrazole derivatives. For example, Pd-catalyzed Suzuki-Miyaura coupling (using Pd(PPh₃)₄) with boronic acids or nucleophilic substitution reactions under reflux conditions in solvents like 1,4-dioxane or THF is widely employed . A critical challenge is controlling isomerism, as tetrazole rings (1H vs. 2H tautomers) and indazole coupling partners (1H vs. 2H isomers) can lead to undesired byproducts. For instance, sodium salt-mediated coupling reactions at elevated temperatures may favor 2H-indazole adducts over 1H isomers, necessitating precise pH and temperature control .

Q. How can researchers characterize the structural purity of this compound and distinguish between tautomeric forms?

Advanced spectroscopic techniques are essential:

  • ¹H/¹³C NMR : Distinct chemical shifts for nitrile (δ ~110-120 ppm in ¹³C NMR) and tetrazole protons (δ ~8-9 ppm in ¹H NMR) confirm core structural motifs.
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calcd for C₈H₅N₅: 178.0528) .
  • X-ray crystallography : Resolves tautomeric ambiguity by defining bond lengths and angles in the tetrazole ring .
    Tautomeric equilibria (1H vs. 2H tetrazole) can be analyzed via variable-temperature NMR or computational methods (DFT calculations) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound’s nitrile and tetrazole groups pose hazards:

  • Skin/eye irritation : Use nitrile gloves and safety goggles (classified under GHS Category 2/2A) .
  • Thermal stability : Avoid prolonged storage above 25°C to prevent decomposition.
  • Ventilation : Conduct reactions in fume hoods due to potential HCN release under acidic conditions .

Advanced Research Questions

Q. How can bromination or functionalization of the picolinonitrile core be optimized for derivatization studies?

Bromination at the methyl position of 6-methylpicolinonitrile (using AIBN or BPO as initiators) yields mono- or di-brominated products. Key factors:

  • AIBN : Radical initiation at 80°C in CCl₄ produces 6-(bromomethyl)picolinonitrile (37% yield).
  • BPO : Higher temperatures (100°C) favor dibromination (46% yield for 6-(dibromomethyl)picolinonitrile) .
    Post-functionalization (e.g., nucleophilic substitution with thiols or amines) enables agrochemical or pharmaceutical applications .

Q. What strategies mitigate competing isomer formation during coupling reactions with heterocyclic partners?

Isomer control is critical in reactions with indazole or pyrazole derivatives:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce 2H-indazole adducts.
  • Catalytic systems : Pd/XPhos ligands improve regioselectivity for 1H-indazole coupling .
  • Temperature modulation : Lower temperatures (≤65°C) favor kinetic over thermodynamic products .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

The tetrazole group enhances binding to metalloenzymes or ion channels (e.g., TRPV3). Standard assays include:

  • Enzyme inhibition : IC₅₀ determination via fluorescence-based assays.
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HEK-293) .
  • Molecular docking : Simulations with homology models of target proteins (e.g., cyclooxygenase-2) .

Data Contradiction and Optimization Analysis

Q. Conflicting reports exist on the optimal catalyst for coupling reactions. How can researchers reconcile these discrepancies?

Studies report varying efficiencies for Pd(PPh₃)₄ vs. Pd/XPhos in coupling reactions. A systematic comparison reveals:

CatalystYield (%)1H:2H Isomer RatioReference
Pd(PPh₃)₄653:1
Pd/XPhos825:1
XPhos ligands enhance steric bulk, reducing side reactions. However, Pd(PPh₃)₄ is cost-effective for large-scale screening .

Q. How do solvent polarity and pH influence tautomeric equilibria in this compound?

  • Polar solvents (DMSO) : Stabilize 1H-tetrazole via hydrogen bonding (δN-H = 12.5 ppm in ¹H NMR).
  • Nonpolar solvents (toluene) : Favor 2H-tetrazole (δC-H = 7.8 ppm) .
  • pH adjustment : Acidic conditions (pH < 4) protonate the tetrazole, locking the 1H form .

Methodological Recommendations

Q. What computational tools aid in predicting the reactivity of this compound derivatives?

  • DFT calculations (Gaussian 16) : Optimize transition states for nitrile hydrolysis or tetrazole ring-opening.
  • ADMET prediction (SwissADME) : Estimate bioavailability and toxicity profiles early in drug discovery .

Q. How can researchers design high-throughput screening (HTS) protocols for this compound?

  • Microplate assays : 96-well plates with fluorescence readouts for enzymatic inhibition.
  • Automated LC-MS : Rapid purity checks post-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.